molecular formula C28H32N4O3 B2874917 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(3-methoxyphenyl)oxalamide CAS No. 941870-01-5

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(3-methoxyphenyl)oxalamide

Cat. No. B2874917
CAS RN: 941870-01-5
M. Wt: 472.589
InChI Key: QOKRDAOZBQVTDJ-UHFFFAOYSA-N
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Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(3-methoxyphenyl)oxalamide is a useful research compound. Its molecular formula is C28H32N4O3 and its molecular weight is 472.589. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(3-methoxyphenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(3-methoxyphenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Orexin Receptor Antagonism and Sleep Regulation

One significant application involves the blockade of orexin receptors, specifically targeting the orexin-1 and orexin-2 receptors which play critical roles in maintaining wakefulness. Research indicates that pharmacological blockade of these receptors can promote sleep in both animals and humans. This application is particularly relevant for understanding and potentially treating sleep disorders. Studies have demonstrated that selective antagonism of these receptors can differentially impact sleep modulation, with effects on non-rapid eye movement and rapid eye movement sleep, as well as on neurotransmitter release in the brain, including dopamine and histamine (C. Dugovic et al., 2009).

ABCB1 Inhibitors and Cancer Treatment

Another application lies in the development of ABCB1 inhibitors, with research showing that certain structural modifications, such as linking a 2-[(3-methoxyphenylethyl)phenoxy] moiety to various basic nuclei, can significantly enhance inhibitory activity against the ABCB1 protein. This protein is a key factor in multidrug resistance in cancer cells, and its inhibition could improve the efficacy of chemotherapeutic agents (N. Colabufo et al., 2008).

Structural and Biological Activity Studies

The synthesis and structural analysis of related compounds, particularly those involving halogenated hydrocarbon amination reactions, have been explored to produce target molecules with confirmed structures through various analytical techniques. These studies often aim to evaluate the biological activities of these compounds, including antimicrobial properties (Bai et al., 2012).

Cardiovascular and Neurological Research

Research into dihydroisoquinoline derivatives has explored their physiological effects, including actions on blood pressure, respiration, and smooth muscle. These studies contribute to understanding the potential therapeutic applications of these compounds in treating disorders related to cardiovascular and nervous systems (D. W. Fassett & A. Hjort, 1938).

Anticancer and Antitumor Agents

Compounds structurally related to N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(3-methoxyphenyl)oxalamide have been synthesized and evaluated for their potential as anticancer and antitumor agents. This includes investigations into their interactions with DNA, inhibition of topoisomerase I, and cytotoxic activities against various cancer cell lines. Such research holds promise for the development of new therapeutic agents targeting specific cancer types (Alexander L. Ruchelman et al., 2004).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O3/c1-31(2)24-13-11-21(12-14-24)26(32-16-15-20-7-4-5-8-22(20)19-32)18-29-27(33)28(34)30-23-9-6-10-25(17-23)35-3/h4-14,17,26H,15-16,18-19H2,1-3H3,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKRDAOZBQVTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)OC)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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